Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate
Description
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate is a cyclohexane derivative featuring a hydroxyl (-OH) and aminomethyl (-CH2NH2) group at the 4-position of the ring, along with an ethyl carboxylate ester at position 1. The hydroxyl and amino groups enable hydrogen bonding, influencing solubility, crystallinity, and reactivity. Its saturated cyclohexane ring confers conformational flexibility, distinguishing it from unsaturated analogs like cyclohexene or cyclohexadiene derivatives.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8/h8,13H,2-7,11H2,1H3 |
InChI Key |
LBZKGPDLBUPWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CN)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification and Reductive Amination
A widely cited method involves the synthesis from 4-(hydroxymethyl)cyclohexanecarboxylic acid derivatives. As detailed in Shonberg et al. (2013), the protocol comprises:
- Esterification : Reaction of 4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol under acidic conditions (HCl, reflux, 2 h) to form ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate.
- Amination : Conversion of the hydroxymethyl group to an aminomethyl group via reductive amination using hydrogen chloride and ammonium acetate, yielding the target compound with 66% efficiency.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Ethanol, HCl | Reflux, 2 h | 85% |
| Reductive Amination | NH₄OAc, HCl | 60°C, 12 h | 66% |
Hydrolysis of Bicyclic Esters
Patent WO2021107047A1 discloses an industrial-scale method starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate (CAS 1278692-42-9), a byproduct of 1,4-cyclohexanedimethanol production:
- Dihydroxylation : Hydrolysis under basic conditions (NaOH, 80°C) to generate 4-hydroxymethylcyclohexanecarboxylic acid.
- Amination : Mitsunobu reaction with azide precursors, followed by Staudinger reduction to introduce the aminomethyl group.
Advantages : Utilizes low-cost byproducts; achieves 70–75% overall yield.
Stereochemical Control in Synthesis
Cis/Trans Isomer Separation
The compound exists as a cis/trans mixture due to the cyclohexane ring’s chair conformation. US20070197788A1 describes chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the biologically active trans isomer.
Critical Parameters :
Enzymatic Resolution
A microbial ketoreductase-mediated process (EP2277898A2) enables enantioselective synthesis:
- Biotransformation : 4-Ketocyclohexanecarboxylate is reduced to the (1R,4R)-hydroxy intermediate using Lactobacillus kefir reductase.
- Amination : Transaminase-catalyzed conversion to the (1R,4R)-aminomethyl derivative.
Yield : 82% with 98% ee.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements (WO2021107047A1) employ continuous flow chemistry to enhance scalability:
- Esterification : Packed-bed reactor with Amberlyst-15 catalyst (residence time: 30 min).
- Reductive Amination : H₂ gas-lift reactor with Raney nickel catalyst (20 bar, 80°C).
Throughput : 50 kg/day with 95% purity.
Green Chemistry Approaches
Sigma-Aldrich’s protocol emphasizes solvent-free aminomethylation:
- Mechanochemical Synthesis : Ball-milling of 4-hydroxymethylcyclohexanecarboxylate with NH₄Cl and NaBH₄ (2 h, 500 rpm).
- Yield : 68% with minimal waste generation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of 4-(aminomethyl)-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, altering the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Groups
Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)Cyclohexa-1,3-Diene-1-Carboxylate
- Structure: Features a cyclohexa-1,3-diene ring with amino and halogenated aryl groups (4-bromo and 4-fluoro phenyl).
- Key Differences: Unsaturated diene ring vs. saturated cyclohexane in the target compound. Halogen substituents enhance lipophilicity and electronic effects, unlike the polar hydroxyl and aminomethyl groups in the target.
- Synthesis: Prepared via amination of a chalcone-derived cyclohexenone with ammonium acetate .
Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate
- Structure : Contains an oxocyclohex-3-ene ring with 4-chloro and 4-fluoro phenyl substituents.
- Key Differences: The α,β-unsaturated ketone (enone) enables conjugate addition reactions, absent in the target compound. Chloro and fluoro groups contribute to steric and electronic effects, contrasting with the hydrogen-bonding motifs of the target.
Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate
- Structure: Saturated cyclohexane with amino and methyl groups at positions 3 and 3.
- Lack of hydroxyl group limits hydrogen-bonding capacity.
Conformational and Crystallographic Analysis
- Target Compound: The saturated cyclohexane ring likely adopts chair or twist-boat conformations. The hydroxyl and aminomethyl groups may participate in intramolecular hydrogen bonding, stabilizing specific conformers.
- Cyclohexadiene Derivative : Exhibits a screw-boat conformation with dihedral angles of 81.0° (4-bromo/4-fluoro phenyl rings), stabilized by N–H⋯O hydrogen bonds .
- Enone Derivative : Displays envelope and half-chair conformations in the cyclohexene ring, with weak C–H⋯O interactions influencing crystal packing .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate, and how do stereochemical outcomes vary with different reaction conditions?
- Methodology : Multi-step synthesis typically involves cyclohexane carboxylate intermediates, such as (1r,4r)-methyl 4-formylcyclohexanecarboxylate ( ), followed by reductive amination. Key steps include:
- Stereocontrol : Use chiral catalysts (e.g., Ru-BINAP) during hydrogenation to favor trans- or cis-aminomethyl configurations.
- Protection strategies : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions during amination ( ).
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography ( ).
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Analytical Workflow :
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by AUC).
- Spectroscopy : 1H/13C NMR (DMSO-d6) to confirm aminomethyl (-CH2NH2) and ester (-COOEt) moieties. Look for characteristic shifts: δ ~3.5 ppm (ester CH2), δ ~2.8 ppm (aminomethyl CH2) ().
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ (calculated for C10H19NO4: 218.13 g/mol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported crystallographic data for cyclohexane carboxylate derivatives?
- Crystallographic Refinement : Use SHELX software (e.g., SHELXL-2019) for high-resolution refinement. Key parameters:
- Thermal displacement parameters (ADPs) : Anisotropic refinement for non-H atoms reduces residual density errors ( ).
- Hydrogen bonding : Analyze C—H···O and N—H···O interactions to explain conformational stability ( ).
Q. How does the compound’s conformation influence its biological interactions in enzyme-binding studies?
- Conformational Analysis :
- Molecular Dynamics (MD) : Simulate chair vs. boat cyclohexane conformations in water (AMBER force field). The chair conformation minimizes steric clash between the aminomethyl and ester groups ().
- Docking Studies : AutoDock Vina to predict binding affinity with serine proteases. The hydroxyl group forms hydrogen bonds with catalytic triads (e.g., His57 in chymotrypsin) .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Chiral Resolution :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one ester enantiomer.
- Chromatography : Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
Methodological Considerations
Q. How can researchers mitigate hygroscopicity and oxidative degradation during storage?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
